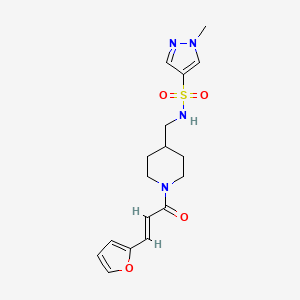

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Propriétés

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-20-13-16(12-18-20)26(23,24)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-25-15/h2-5,10,12-14,19H,6-9,11H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRSBFKZQCQSRH-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

Synthesis of the piperidine intermediate: The piperidine ring can be introduced by reacting the furan-2-yl acrylate with piperidine under suitable conditions.

Attachment of the pyrazole ring: The pyrazole ring can be synthesized by reacting the piperidine intermediate with 1-methyl-1H-pyrazole-4-sulfonyl chloride.

Final coupling: The final step involves coupling the pyrazole intermediate with the furan-2-yl acrylate derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylate group can be reduced to form the corresponding alkane.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alkane derivatives.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: Potential use in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Heterocyclic Core : The target compound’s pyrazole sulfonamide contrasts with the thiadiazole carboxamide in , which may alter electronic properties and target selectivity.

- Bioavailability: The (E)-acryloyl group in the target compound and may improve membrane permeability compared to non-conjugated analogs .

Pharmacological and Functional Insights

While direct activity data for the target compound is unavailable, inferences can be drawn from related compounds:

- Receptor Interactions: Piperidine-linked sulfonamides and acryloyls are common in ligands for G-protein-coupled receptors (e.g., cannabinoid receptors CB1/CB2 ). However, the target compound’s lack of a fatty acid ethanolamide group (unlike anandamide in ) suggests divergent targets.

- Metabolic Stability : The furan-acryloyl moiety in the target and could confer resistance to hepatic degradation compared to purely aliphatic chains.

Activité Biologique

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates a furan moiety, a piperidine derivative, and a sulfonamide group, suggesting diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and data.

Molecular Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 442.45 g/mol. The structural complexity arises from multiple functional groups that enhance its biological efficacy. The furan ring and sulfonamide group are particularly noteworthy for their roles in biological interactions.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within biological systems. The sulfonamide group is known for its antibacterial properties, while the furan moiety may contribute to interactions with various biological targets, enhancing the compound's therapeutic potential.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit substantial antibacterial effects. For instance, compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide have shown effectiveness against various bacterial strains, including E. coli and S. aureus. In vitro studies demonstrated that these compounds could inhibit bacterial growth significantly.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. For example, studies have shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer potential of this compound is supported by its structural components. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as MCF7 and HEPG2 . The ability to inhibit key signaling pathways involved in cancer progression further underscores the therapeutic promise of this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide:

Q & A

Q. What are the key synthetic routes for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide?

The compound is synthesized via multi-step reactions involving:

- Piperidine functionalization : Introduction of the acryloyl group via nucleophilic acyl substitution under controlled temperatures (0–5°C) in anhydrous dichloromethane (DCM) with triethylamine as a catalyst .

- Sulfonamide coupling : Reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with the piperidine intermediate in tetrahydrofuran (THF) at reflux, monitored by TLC for completion .

- E/Z isomer control : Use of stereoselective conditions (e.g., low-temperature Michael addition) to favor the (E)-isomer, confirmed by NOESY NMR .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : High-resolution mass spectrometry (HRMS) and / NMR to verify the acryloyl (δ 6.8–7.2 ppm for α,β-unsaturated protons) and sulfonamide (δ 3.1–3.3 ppm for SONH) groups .

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. How do the furan and pyrazole moieties influence its physicochemical properties?

- Furan : Enhances π-π stacking via the aromatic ring, improving binding to hydrophobic enzyme pockets. Its oxygen atom participates in hydrogen bonding, critical for target affinity .

- Pyrazole : The 1-methyl group increases metabolic stability by blocking cytochrome P450 oxidation, while the sulfonamide group enhances solubility in polar solvents (e.g., logP reduction by ~0.5 units) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature (40–60°C), solvent ratio (THF:HO = 3:1), and catalyst loading (1–5 mol% triethylamine). Central composite designs reduce experimental runs by 30% while achieving >85% yield .

- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., isomerization) through precise residence time control (2–5 min), as demonstrated in analogous acryloyl piperidine syntheses .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentration fixed at 1 mM). Discrepancies may arise from varying buffer conditions (e.g., Mg affects binding) .

- Structural analogs : Test derivatives (e.g., trifluoromethyl vs. methoxy substituents) to isolate contributions of specific functional groups to activity. For example, the trifluoromethyl group in related compounds increases potency by 10-fold due to enhanced hydrophobic interactions .

Q. How can computational methods predict its binding mode to target proteins?

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB 4HX3) to simulate binding. The acryloyl group forms a covalent bond with cysteine residues (e.g., Cys797 in EGFR), validated by mutagenesis studies .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Pyrazole sulfonamide maintains hydrogen bonds with backbone amides (e.g., Asp831 in p38 MAPK) despite conformational shifts .

Q. What are the challenges in assessing its pharmacokinetic (PK) profile?

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites. The piperidine ring undergoes N-oxidation, mitigated by methyl substitution at position 1 .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction (f). High PPB (>95%) in analogs correlates with reduced in vivo efficacy, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.